Reparixin L-lysine salt demonstrates a 400-fold functional selectivity for CXCR1 over CXCR2, a unique profile among dual antagonists
Reparixin L-lysine salt exhibits a marked functional selectivity for CXCR1 over CXCR2. In experiments using transfected L1.2 cells and human PMNs, reparixin was approximately 400-fold more potent at inhibiting CXCR1-mediated chemotaxis (IC50 = 1 nM) compared to CXCR2-mediated chemotaxis (IC50 = 100 nM) [1]. This is a stark contrast to the comparator Navarixin (SCH 527123), which shows a selectivity of only about 13- to 14-fold (CXCR1 IC50 = 36-42 nM vs. CXCR2 IC50 = 2.6-3 nM) . This differential selectivity profile is crucial for research applications where nuanced modulation of the IL-8 axis is required.
| Evidence Dimension | Functional selectivity ratio (CXCR1:CXCR2) |
|---|---|
| Target Compound Data | IC50 (CXCR1) = 1 nM; IC50 (CXCR2) = 100 nM |
| Comparator Or Baseline | Navarixin (SCH 527123): IC50 (CXCR1) = 36-42 nM; IC50 (CXCR2) = 2.6-3 nM |
| Quantified Difference | Reparixin L-lysine: ~400-fold selectivity for CXCR1; Navarixin: ~13-14 fold selectivity for CXCR2 |
| Conditions | In vitro chemotaxis assays using human polymorphonuclear neutrophils (PMNs) and transfected L1.2 cells |
Why This Matters
This pronounced functional selectivity is a defining feature for researchers investigating the distinct biological roles of CXCR1 and CXCR2.
- [1] Moriconi A, et al. Design of noncompetitive interleukin-8 inhibitors acting on CXCR1 and CXCR2. J Med Chem. 2007 Aug 23;50(17):3984-4002. View Source
